REACTION_SMILES
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[B:1]([Br:2])([Br:3])[Br:4].[C:18](=[O:19])([O-:20])[O-:21].[CH3:5][O:6][c:7]1[cH:8][cH:9][c:10]2[c:11]([c:12]([CH:15]=[O:16])[cH:13][s:14]2)[cH:17]1.[Cl:24][CH2:25][Cl:26].[Na+:22].[Na+:23]>>[OH:6][c:7]1[cH:8][cH:9][c:10]2[c:11]([c:12]([CH:15]=[O:16])[cH:13][s:14]2)[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2scc(C=O)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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O=Cc1csc2ccc(O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |